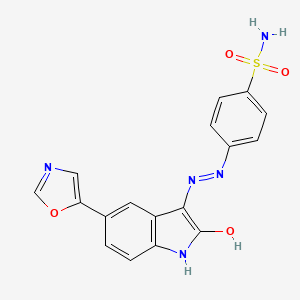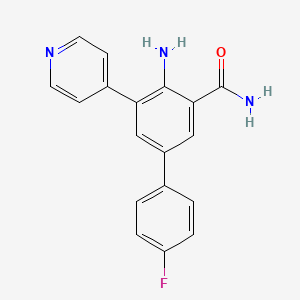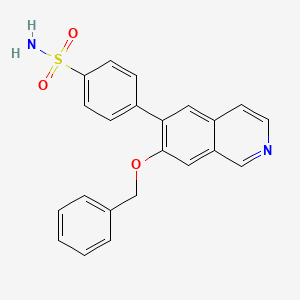![molecular formula C22H26F3N7O5 B10755518 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755518.png)
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK614526A is a small-molecule kinase inhibitor that has shown significant potential in increasing the sensitivity of certain bacteria to β-lactam antibiotics. This compound is part of a class of imidazopyridine aminofurazans, which are known for their antimicrobial properties .
Preparation Methods
The synthesis of GSK614526A involves several key steps:
Formation of the imidazopyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminofurazan moiety: This step involves the reaction of the imidazopyridine core with a furazan derivative under specific conditions to form the aminofurazan structure.
Final modifications: Additional functional groups may be introduced to enhance the compound’s activity and selectivity.
Industrial production methods for GSK614526A would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GSK614526A undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK614526A has several scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new antimicrobial agents.
Biology: It helps in understanding bacterial signaling systems and the role of kinases in antibiotic resistance.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: It can be used in the development of new antimicrobial treatments and in research on drug resistance mechanisms
Mechanism of Action
GSK614526A exerts its effects by inhibiting the activity of specific kinases, such as the PASTA kinase PrkA in Listeria monocytogenes. This inhibition increases the sensitivity of the bacteria to β-lactam antibiotics, making them more susceptible to treatment. The molecular targets and pathways involved include the kinase active site and the bacterial cell wall synthesis pathway .
Comparison with Similar Compounds
GSK614526A is similar to other imidazopyridine aminofurazan compounds, such as GSK690693 and GSK902056A. GSK614526A is unique in its higher potency and selectivity for the PASTA kinase PrkA. This makes it more effective in increasing bacterial sensitivity to β-lactam antibiotics compared to its counterparts .
Similar compounds include:
GSK690693: Another imidazopyridine aminofurazan with lower potency.
GSK902056A: Similar biochemical activity but less potent microbiologically.
GSK554170A: Less potent than GSK614526A but still effective in kinase inhibition.
Properties
Molecular Formula |
C22H26F3N7O5 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H25N7O3.C2HF3O2/c1-4-27-17-14(29-11-12-6-5-9-22-12)10-23-13(7-8-20(2,3)28)15(17)24-19(27)16-18(21)26-30-25-16;3-2(4,5)1(6)7/h10,12,22,28H,4-6,9,11H2,1-3H3,(H2,21,26);(H,6,7)/t12-;/m0./s1 |
InChI Key |
QQQGLCMEJYJOMK-YDALLXLXSA-N |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@@H]3CCCN3)C#CC(C)(C)O)N=C1C4=NON=C4N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCN3)C#CC(C)(C)O)N=C1C4=NON=C4N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-4-{(E)-2-[5-(1H-tetrazol-5-yl)-3-pyridinyl]ethenyl}phenol](/img/structure/B10755452.png)


![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)


![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10755501.png)


![4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)-1h-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755529.png)
![6-[4-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine;hydrochloride](/img/structure/B10755534.png)
![4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755544.png)
![6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B10755550.png)
![4-[1-(4-Aminomethyl-phenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine](/img/structure/B10755552.png)
